molecular formula C8H11NO2 B14418587 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one CAS No. 82450-01-9

6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one

Cat. No.: B14418587
CAS No.: 82450-01-9
M. Wt: 153.18 g/mol
InChI Key: NYIQMFLTJVPFFP-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is a bicyclic compound with a unique structure that includes a methoxy group and an azabicyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one typically involves the photo-addition of 4-methoxy-2-pyridone to ethylene under acetone-sensitized conditions. The resulting adduct is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Azabicyclo[4.2.0]oct-4-en-8-one
  • 8-Azabicyclo[3.2.1]octane

Uniqueness

6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is unique due to its methoxy group and specific azabicyclo framework. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82450-01-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-6(8)7(10)9-5-4-8/h4-6H,2-3H2,1H3,(H,9,10)

InChI Key

NYIQMFLTJVPFFP-UHFFFAOYSA-N

Canonical SMILES

COC12CCC1C(=O)NC=C2

Origin of Product

United States

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